N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Overview
Description
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .
Molecular Structure Analysis
The molecular formula of “N-(3,4,5-trimethoxyphenyl)prop-2-enamide” is C12H15NO4 . Its molecular weight is 237.25 g/mol .
Chemical Reactions Analysis
The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .
Scientific Research Applications
Antiviral Research
The compound SBI-0090799, related to N-(3,4,5-trimethoxyphenyl)prop-2-enamide, has been identified as a potent inhibitor of Zika virus (ZIKV) replication. This inhibition is achieved by blocking the de novo formation of the virus's membranous replication compartment, a critical step in the virus's life cycle. Such findings underscore the potential of this compound derivatives in the development of antiviral therapies against diseases with significant public health impacts, like Zika virus infection (Riva et al., 2021).
Cancer Research
This compound derivatives have been evaluated for their anticancer properties. One study synthesized enaminone derivatives bearing the 3,4,5-trimethoxyphenyl moiety and investigated their ability to induce the cytoprotective enzyme NQO1 at high micromolar concentrations. This property could have implications for cancer prevention and therapy (Alsaid et al., 2015). Another research effort focused on the synthesis of novel dihydropyrimidinone derivatives starting from an enaminone base, showing significant anti-cancer activity against HepG2 cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Bhat et al., 2022).
Nanotechnology and Material Science
In the realm of material science, the structure of enaminone derivatives, such as those related to this compound, has been explored for the synthesis of stereoregular polyamides derived from L-tartaric acid. These polyamides have shown high crystallinity, melting ranges suitable for practical applications, and moderate optical activity, suggesting their utility in the development of advanced materials with specific chiral and structural properties (Bou et al., 1994).
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h5-7H,1H2,2-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGLDDUPTBGBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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